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Compound of Interest

Compound Name: N-Phenethyl-p-toluenesulfonamide

Cat. No.: B1595766 Get Quote

N-Phenethyl-p-toluenesulfonamide (C₁₅H₁₇NO₂S, M.W. 275.4 g/mol ) is a sulfonamide

derivative of significant interest in synthetic organic chemistry and drug development.[1]

Sulfonamides are a well-established class of compounds with diverse biological activities.[2]

The precise characterization of such molecules is a cornerstone of quality control, ensuring

identity, purity, and consistency in research and manufacturing settings. A robust analytical

workflow is not merely a procedural checklist but a systematic investigation into a molecule's

fundamental properties.

This guide presents an integrated suite of analytical protocols designed for the comprehensive

characterization of N-Phenethyl-p-toluenesulfonamide. We move beyond simple data

reporting to explain the causal-based reasoning behind the selection of specific techniques and

experimental parameters. The methodologies detailed herein—spanning spectroscopy and

chromatography—form a self-validating system for unambiguous structural confirmation and

quantitative purity analysis, providing researchers and drug development professionals with a

reliable framework for their work.

Spectroscopic Analysis: Confirming Molecular
Structure
Spectroscopic techniques are indispensable for elucidating the molecular structure by probing

how the molecule interacts with electromagnetic radiation. For N-Phenethyl-p-
toluenesulfonamide, a combination of Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete structural fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR spectroscopy is the gold standard for structural elucidation in

organic chemistry. It maps the carbon-hydrogen framework of a molecule by measuring the

magnetic properties of atomic nuclei. ¹H NMR identifies the chemical environment and

connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation: Accurately weigh approximately 5-10 mg of N-Phenethyl-p-
toluenesulfonamide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The

choice of a deuterated solvent is critical to avoid overwhelming the signal of the analyte.

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of

scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C

isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using

the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet

(77.16 ppm).

Data Interpretation: The spectra should be consistent with the structure of N-Phenethyl-p-
toluenesulfonamide. Key expected signals are summarized below. The exact chemical shifts

can vary slightly based on solvent and concentration.
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Data Summary: Expected NMR Chemical

Shifts (in CDCl₃)

¹H NMR (400 MHz) Assignment & Rationale

~7.70 ppm (d, 2H)
Aromatic protons ortho to the sulfonyl group on

the tosyl ring.

~7.30 ppm (d, 2H)
Aromatic protons meta to the sulfonyl group on

the tosyl ring.

~7.20-7.10 ppm (m, 5H) Aromatic protons of the phenethyl phenyl ring.

~4.80 ppm (t, 1H)
N-H proton of the sulfonamide group. The triplet

coupling arises from the adjacent CH₂ group.

~3.25 ppm (q, 2H)
Methylene protons (CH₂) adjacent to the

nitrogen.

~2.75 ppm (t, 2H)
Methylene protons (CH₂) adjacent to the phenyl

ring.

~2.40 ppm (s, 3H) Methyl protons (CH₃) on the tosyl ring.

¹³C NMR (100 MHz) Assignment & Rationale

~143.5 ppm
Quaternary carbon on the tosyl ring attached to

the methyl group.

~138.0 ppm
Quaternary carbon of the phenethyl phenyl ring

attached to the ethyl chain.

~137.0 ppm
Quaternary carbon on the tosyl ring attached to

the sulfur atom.

~129.7 ppm
Aromatic CH carbons meta to the sulfonyl group

on the tosyl ring.

~128.8 ppm
Aromatic CH carbons of the phenethyl phenyl

ring.

~127.1 ppm
Aromatic CH carbons ortho to the sulfonyl group

on the tosyl ring.
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~126.5 ppm
Aromatic CH carbon para to the ethyl chain on

the phenethyl ring.

~45.0 ppm
Methylene carbon (CH₂) adjacent to the

nitrogen.

~35.5 ppm
Methylene carbon (CH₂) adjacent to the phenyl

ring.

~21.5 ppm Methyl carbon (CH₃) on the tosyl ring.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for N-Phenethyl-p-toluenesulfonamide.
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Figure 1: NMR Spectroscopy Workflow.

Mass Spectrometry (MS)
Principle of Analysis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized

molecules. It is used to confirm the molecular weight and can provide structural information

through fragmentation analysis. Electrospray ionization (ESI) is a soft technique ideal for

determining the molecular weight, while Electron Ionization (EI), often coupled with Gas

Chromatography (GC-MS), causes predictable fragmentation that serves as a molecular

fingerprint.

Protocol: LC-MS (ESI) and GC-MS (EI) Analysis
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LC-MS (ESI) for Molecular Weight Confirmation:

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable

solvent like acetonitrile or methanol.

Instrumentation: Infuse the sample directly or via an HPLC system into an ESI-MS

instrument.

Data Acquisition: Acquire data in positive ion mode. The ESI source generates ions such

as the protonated molecule [M+H]⁺.

GC-MS (EI) for Fragmentation Pattern:

Sample Preparation: Prepare a ~100 µg/mL solution in a volatile solvent like ethyl acetate.

Instrumentation: Inject the sample into a GC-MS system equipped with a capillary column

(e.g., DB-5 or equivalent).[3]

GC Conditions: Use a temperature program, for example, starting at 150°C and ramping

to 280°C, to ensure proper volatilization and separation.[3]

MS Conditions: Acquire data in EI mode (typically at 70 eV).

Data Interpretation: The mass spectra will provide orthogonal confirmation of the compound's

identity.

ESI-MS: A prominent peak at m/z 276.1 should be observed, corresponding to the

protonated molecule ([C₁₅H₁₇NO₂S + H]⁺).

EI-MS: The fragmentation pattern is highly characteristic. The collision-induced dissociation

of protonated N-phenylethyl-p-toluenesulfonamide is dominated by specific cleavage

pathways.[4] Key fragments are detailed in the table below.
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Data Summary: Expected Mass

Spectrometry Fragments

m/z (Mass-to-Charge Ratio) Assignment & Rationale

275
Molecular ion [M]⁺˙ (typically observed in EI-

MS).

172
[M - C₈H₈]⁺˙: Loss of styrene from the molecular

ion.

155
[CH₃C₆H₄SO₂]⁺: The tosyl cation, a hallmark

fragment for tosylated compounds.[4]

105

[C₈H₉]⁺: Phenylethyl cation, which can

rearrange to the more stable methylbenzyl

cation. This is often the base peak.[4]

91
[C₇H₇]⁺: Tropylium ion, a common fragment

from benzyl-containing structures.

Table 2: Predicted major mass fragments for N-Phenethyl-p-toluenesulfonamide.

LC-MS (ESI) GC-MS (EI)

Prepare Dilute Solution
(~10 µg/mL in ACN)

Infuse into ESI-MS
(Positive Ion Mode)

Detect [M+H]⁺ at m/z 276.1
(Confirms Molecular Weight)

Prepare Solution
(~100 µg/mL in EtOAc)

Inject into GC-MS
(EI Mode, 70 eV)

Analyze Fragmentation Pattern
(e.g., m/z 155, 105, 91)

Sample
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Figure 2: Mass Spectrometry Workflow.

Infrared (IR) Spectroscopy
Principle of Analysis: IR spectroscopy measures the absorption of infrared radiation by a

molecule, which excites molecular vibrations (e.g., stretching, bending). It is an excellent tool

for identifying the presence of specific functional groups.

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

Sample Preparation: Place a small amount of the solid N-Phenethyl-p-toluenesulfonamide
sample directly onto the ATR crystal. No extensive sample preparation is required.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of

4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

Data Processing: The software automatically performs the background subtraction and

presents the final absorbance or transmittance spectrum.

Data Interpretation: The IR spectrum should display characteristic absorption bands

corresponding to the functional groups present in the molecule.
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Data Summary: Expected IR Absorption

Bands

Wavenumber (cm⁻¹) Assignment & Rationale

~3250 cm⁻¹ N-H stretch of the sulfonamide group.

~3100-3000 cm⁻¹ Aromatic C-H stretch.

~2950-2850 cm⁻¹
Aliphatic C-H stretch (from CH₂ and CH₃

groups).

~1330 cm⁻¹ & ~1160 cm⁻¹

Asymmetric and symmetric S=O stretching of

the sulfonamide group, respectively. These are

strong, characteristic peaks.[5]

~1600, ~1490 cm⁻¹ Aromatic C=C ring stretching.

Table 3: Predicted characteristic IR absorption bands for N-Phenethyl-p-toluenesulfonamide.

Chromatographic Analysis: Determining Purity
While spectroscopy confirms identity, chromatography is essential for quantifying purity. High-

Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

High-Performance Liquid Chromatography (HPLC)
Principle of Analysis: HPLC separates components of a mixture based on their differential

partitioning between a stationary phase (the column) and a mobile phase. For a non-polar

compound like N-Phenethyl-p-toluenesulfonamide, a reversed-phase (RP) method, where

the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is most effective.[6]

Impurities will typically have different retention times than the main compound.

Protocol: Reversed-Phase HPLC with UV Detection

Sample Preparation: Accurately prepare a stock solution of the sample in acetonitrile at ~1.0

mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL using the initial mobile

phase composition.

Instrumentation & Conditions:
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HPLC System: A standard HPLC system with a UV detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: Water.

Mobile Phase B: Acetonitrile.

Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then

return to initial conditions and equilibrate.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Detection: UV at 225 nm and 254 nm.

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the

main peak to determine the purity of the sample.

Data Interpretation: A high-purity sample should show a single major peak at a specific

retention time. The area of this peak, as a percentage of the total area of all peaks, represents

the purity of the compound. Any other peaks are considered impurities.
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Figure 3: HPLC Purity Analysis Workflow.

Conclusion
The analytical characterization of N-Phenethyl-p-toluenesulfonamide requires a multi-

technique approach to build a complete and reliable data package. The protocols outlined in

this guide provide a robust framework for confirming the molecule's identity through NMR, MS,

and IR spectroscopy, and for quantifying its purity via HPLC. By integrating these methods,

researchers can establish a comprehensive quality profile, ensuring the integrity of their

materials for downstream applications in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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